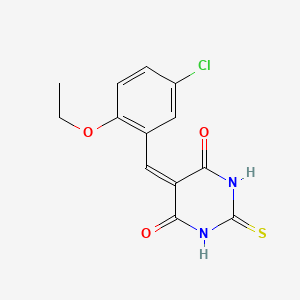![molecular formula C14H18FNO2 B5711208 1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine, commonly known as FP-MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FP-MPA belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of FP-MPA is not fully understood, but it is believed to work through the modulation of various neurotransmitters and receptors in the brain. FP-MPA has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in cognitive function, mood regulation, and stress response. FP-MPA also acts on the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and protein synthesis.
Biochemical and Physiological Effects:
FP-MPA has been shown to have various biochemical and physiological effects in animal models. In neurology, FP-MPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. FP-MPA has also been shown to reduce the levels of oxidative stress markers and inflammation in the brain. In psychiatry, FP-MPA has been shown to increase the levels of GABA, which is a neurotransmitter involved in anxiety and stress response. FP-MPA has also been shown to reduce the levels of cortisol, which is a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FP-MPA has several advantages in lab experiments, including its high potency and selectivity for its target receptors. FP-MPA is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, FP-MPA also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using FP-MPA in lab experiments.
Direcciones Futuras
FP-MPA has several potential future directions in scientific research. In neurology, FP-MPA could be further studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In psychiatry, FP-MPA could be studied for its potential use as an antidepressant and anxiolytic agent, as well as its effects on other psychiatric disorders such as schizophrenia. In oncology, FP-MPA could be further studied for its potential use as an anti-tumor agent and its effects on cancer cells. Additionally, the mechanism of action of FP-MPA could be further elucidated through molecular and cellular studies.
Métodos De Síntesis
FP-MPA can be synthesized through a multi-step process starting from 2-fluoroanisole and 4-methylpiperidine. The first step involves the acetylation of 2-fluoroanisole with acetic anhydride to form 1-(2-fluoroacetophenone)-2-methoxybenzene. The second step involves the reaction of 1-(2-fluoroacetophenone)-2-methoxybenzene with 4-methylpiperidine in the presence of a base to form FP-MPA. The final product can be purified through column chromatography.
Aplicaciones Científicas De Investigación
FP-MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FP-MPA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FP-MPA has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, FP-MPA has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMVIUMPLGLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)




![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
